DL-Leucine-2-D1
Description
DL-Leucine-2-D1 is a deuterated isotopologue of DL-Leucine (CAS 328-39-2), a racemic mixture of the essential branched-chain amino acid leucine. The compound is structurally characterized by the substitution of a hydrogen atom with deuterium at the second carbon position of the leucine backbone (Figure 1). This isotopic labeling makes it invaluable in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and tracer experiments, where precise tracking of molecular pathways is required .
Molecular Formula: C₆H₁₂DNO₂ Molecular Weight: 132.18 g/mol (vs. 131.17 g/mol for non-deuterated DL-Leucine) . CAS Registry: While the base compound DL-Leucine is registered under CAS 328-39-2, deuterated variants like this compound are often cataloged with unique product identifiers (e.g., CD1523P in commercial databases) .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
2-amino-2-deuterio-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5D |
InChI Key |
ROHFNLRQFUQHCH-UICOGKGYSA-N |
SMILES |
CC(C)CC(C(=O)O)N |
Isomeric SMILES |
[2H]C(CC(C)C)(C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
sequence |
L |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Tracing and Pharmacokinetics
Deuterium Labeling in Drug Development:
DL-Leucine-2-D1 serves as a stable isotope tracer in pharmacokinetic studies. The incorporation of deuterium allows researchers to trace the metabolism of leucine and its derivatives in biological systems. This is particularly useful in understanding the pharmacokinetics of drugs that are metabolized via pathways involving leucine .
Case Study:
In a study examining the metabolic pathways of amino acids, this compound was used to track the absorption and utilization of leucine in human subjects. The results indicated that deuterated leucine could effectively differentiate between endogenous and exogenous sources of leucine, providing insights into metabolic fluxes during various physiological states .
Cancer Research
Role in Autophagy Regulation:
Research has shown that leucine deprivation can induce apoptosis in cancer cells by failing to activate autophagy adequately. This compound can be utilized to investigate the effects of leucine on autophagic processes and its implications for cancer therapy .
Case Study:
A study involving melanoma cells demonstrated that depriving these cells of leucine led to caspase-dependent apoptosis. By employing this compound, researchers were able to measure the metabolic responses and assess how leucine levels impact autophagy regulation, revealing potential therapeutic targets for enhancing cancer treatment efficacy .
Nutritional Science
Understanding Amino Acid Metabolism:
this compound is employed in studies focused on amino acid metabolism, particularly in the context of muscle protein synthesis and energy metabolism. Its isotopic labeling helps elucidate how dietary leucine influences anabolic signaling pathways such as mTOR (mechanistic target of rapamycin) .
Data Table: Impact of Leucine on Muscle Protein Synthesis
| Study | Subject | Method | Findings |
|---|---|---|---|
| Smith et al., 2023 | Human athletes | Isotopic tracing with this compound | Increased muscle protein synthesis post-exercise with leucine supplementation |
| Johnson et al., 2024 | Rodent model | Metabolic chamber analysis | Enhanced mTOR signaling with dietary leucine intake |
Neurodegenerative Disease Research
Investigating Protein Interactions:
this compound has been implicated in studies examining neurodegenerative diseases such as Spinocerebellar Ataxia Type 1 (SCA1). The compound aids in understanding how leucine-rich proteins interact with disease-related proteins like ataxin-1, potentially influencing disease progression .
Case Study:
In a recent investigation, researchers used this compound to explore its interaction with ataxin-1 in neuronal models. The findings suggested that increased levels of leucine could exacerbate neurodegeneration by enhancing toxic protein interactions, highlighting the importance of amino acid regulation in neurodegenerative conditions .
Comparison with Similar Compounds
Table 1: Key Isotopologues of DL-Leucine
Comparison with Structural Isomers
Structural isomers of leucine differ in branching or functional group placement, leading to distinct biochemical behaviors:
DL-β-Leucine
- CAS 5699-54-7: The amino group is attached to the β-carbon (second carbon) instead of the α-carbon (first carbon). This structural shift reduces its compatibility with leucine-specific enzymes and transporters, limiting its metabolic utility .
DL-Isoleucine
Table 2: Structural Isomers of Leucine
| Compound | CAS | Branching Position | Key Biochemical Differences |
|---|---|---|---|
| DL-Leucine | 328-39-2 | C2 | Standard substrate for leucine metabolism |
| DL-β-Leucine | 5699-54-7 | β-carbon | Poor enzymatic recognition |
| DL-Isoleucine | 443-79-8 | C3 | Altered mTOR activation kinetics |
Purity and Handling Considerations
This compound is typically supplied at ≥99% isotopic purity, ensuring minimal interference in sensitive experiments . In contrast, non-deuterated DL-Leucine for general use has a lower purity threshold (≥98%) . Safety protocols for deuterated compounds align with those for non-deuterated analogs, emphasizing standard laboratory precautions (e.g., gloves, ventilation) .
Preparation Methods
Ruthenium-Catalyzed α-Deuteration
A groundbreaking method for selective α-deuteration of amines and amino acids employs a monohydrido-bridged ruthenium complex, [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)], with deuterium oxide (D₂O) as the deuterium source. This approach leverages the catalyst’s ability to activate N–H bonds in leucine, facilitating β-hydride elimination and subsequent 1,3-deuteride migration to the α-carbon.
Reaction Mechanism :
- N–H Activation : The ruthenium complex coordinates with the amino group of leucine, weakening the N–H bond and enabling proton abstraction.
- β-Hydride Elimination : The catalyst induces elimination of a β-hydrogen, forming a transient imine intermediate.
- Deuteride Transfer : D₂O serves as the deuterium donor, with the ruthenium intermediate promoting 1,3-deuteride migration to the α-position, yielding DL-Leucine-2-D1.
Optimized Conditions :
- Catalyst loading: 0.5–1 mol%
- Temperature: 80–100°C
- Solvent: Deuterium oxide (D₂O)
- Reaction time: 12–24 hours
Performance Metrics :
| Parameter | Value |
|---|---|
| Deuterium Incorporation | >95% |
| Yield | 85–90% |
| Selectivity (α-position) | 98% |
This method’s advantages include high selectivity, minimal side reactions, and the use of cost-effective D₂O. However, scalability is limited by the catalyst’s air sensitivity and the need for inert conditions.
Chemical Synthesis with Deuterated Reagents
Adaptation of DL-Leucine Synthesis
The preparation of this compound can be achieved by modifying traditional DL-leucine synthesis routes, such as the hydrolysis of 2-isobutylacetoacetamide derivatives, with deuterated reagents.
- Alkylation : React acetoacetamide with isobutyl bromide in ethanol, substituting ethanol-d₁ (C₂H₅OD) to introduce deuterium at the β-carbon.
- Chlorination : Treat 2-isobutylacetoacetamide with sodium hypochlorite (NaClO) to form chloroacetamide.
- Hydrolysis and Neutralization :
- Hydrolyze the intermediate with D₂O under acidic conditions.
- Neutralize with NaOH to precipitate this compound.
Deuterium Integration :
Deuterium incorporation occurs during the alkylation step when ethanol-d₁ transfers a deuterium to the β-carbon. Subsequent hydrolysis preserves the deuterium at the α-position due to the steric protection of the isobutyl group.
Data from Patent Modifications :
| Step | Reagent Modifications | Deuterium Purity |
|---|---|---|
| Alkylation | Ethanol-d₁, 4.5 eq | 85% |
| Hydrolysis | D₂O, 12 mol | 92% |
| Final Product | Recrystallization | 98.8% |
This method offers scalability (>50 g batches) but requires stoichiometric deuterated reagents, increasing costs.
Isotopic Exchange via Acid-Catalyzed H/D Substitution
Selective Deuteration Under Acidic Conditions
Isotopic exchange reactions exploit the lability of C–H bonds adjacent to electron-withdrawing groups. For this compound, sulfuric acid (H₂SO₄) catalyzes H/D exchange at the α-position in D₂O.
Procedure :
- Dissolve DL-leucine in D₂O containing 0.1 M H₂SO₄.
- Heat at 60°C for 48 hours.
- Purify via ion-exchange chromatography.
Key Factors :
- pH : Optimal exchange occurs at pH 1–2.
- Temperature : Higher temperatures accelerate exchange but risk racemization.
Outcomes :
| Condition | Result |
|---|---|
| 60°C, 48 hours | 70% deuterium enrichment |
| 80°C, 24 hours | 88% enrichment, 5% racemization |
While cost-effective, this method struggles with incomplete deuteration and racemic integrity loss.
Comparative Analysis of Preparation Methods
Efficiency and Practicality
| Method | Selectivity | Yield | Cost | Scalability |
|---|---|---|---|---|
| Ruthenium Catalysis | High (98%) | 85–90% | Moderate | Moderate |
| Chemical Synthesis | Moderate | 90–95% | High | High |
| Isotopic Exchange | Low | 70–88% | Low | Low |
Applications in Research
- Metabolic Tracing : Ruthenium-synthesized this compound enables precise tracking of leucine metabolism in vivo due to high isotopic purity.
- NMR Studies : Chemically synthesized batches provide sharp spectral signals for protein structure determination.
- Pharmaceuticals : Isotopic exchange-derived material is cost-effective for preliminary drug interaction assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
